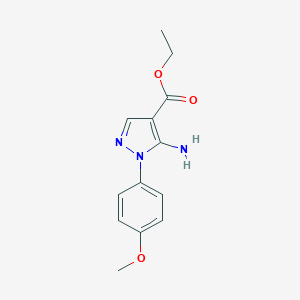

ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O3/c1-3-19-13(17)11-8-15-16(12(11)14)9-4-6-10(18-2)7-5-9/h4-8H,3,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUDSDMNAGPWSFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15001-13-5 | |

| Record name | ETHYL 5-AMINO-1-(4-METHOXYPHENYL)-1H-PYRAZOLE-4-CARBOXYLATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate

Abstract

This technical guide provides a comprehensive overview of the synthesis of Ethyl 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate, a key intermediate in pharmaceutical and agrochemical research. The document details the prevalent synthetic pathway, delves into the underlying reaction mechanism, and offers a meticulously validated, step-by-step experimental protocol. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, aiming to provide both theoretical understanding and practical, actionable insights for the successful synthesis of this versatile pyrazole derivative.

Introduction and Significance

This compound is a substituted pyrazole that serves as a crucial building block in the development of a wide range of biologically active molecules.[1] The pyrazole nucleus is a well-established pharmacophore, and its derivatives are known to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1] The specific structural features of the title compound, namely the 5-amino group, the 4-carboxylate ester, and the 1-(4-methoxyphenyl) substituent, offer multiple points for further chemical modification, making it an invaluable scaffold for medicinal chemistry and the synthesis of novel therapeutic agents.[1] Furthermore, derivatives of this compound are explored in agricultural chemistry for their potential as herbicides.[1]

The Core Synthesis Pathway: A Mechanistic Perspective

The most common and efficient method for the synthesis of this compound is a one-pot cyclocondensation reaction. This approach involves the reaction of two key starting materials: (4-methoxyphenyl)hydrazine (often used as its hydrochloride salt) and ethyl (ethoxymethylene)cyanoacetate (EMCA) .[2][3] This reaction is a classic example of pyrazole synthesis from a hydrazine derivative and a β-dicarbonyl equivalent.[4]

Causality Behind Experimental Choices

The choice of reactants is strategic. (4-methoxyphenyl)hydrazine provides the N1-C5-N2 backbone of the pyrazole ring, with the methoxyphenyl group pre-installed at the desired N1 position. EMCA is an ideal three-carbon synthon, providing the C3-C4-C5 atoms of the pyrazole core, along with the desired carboxylate and a precursor to the amino group. The ethoxymethylene group in EMCA is an excellent leaving group, facilitating the initial nucleophilic attack by the hydrazine.

The reaction is typically carried out in a protic solvent such as ethanol, which effectively solubilizes the reactants and facilitates the proton transfer steps involved in the mechanism.[2][3] A base, commonly a mild inorganic base like potassium carbonate, is often employed to neutralize the hydrochloride salt of the hydrazine and to facilitate the final aromatization step.[2]

Reaction Mechanism

The reaction proceeds through a well-established multi-step mechanism:

-

Nucleophilic Attack: The more nucleophilic nitrogen atom of (4-methoxyphenyl)hydrazine attacks the electrophilic carbon of the ethoxymethylene group of EMCA. This is followed by the elimination of ethanol.

-

Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular nucleophilic attack from the other nitrogen atom of the hydrazine onto the nitrile carbon.

-

Tautomerization and Aromatization: The cyclic intermediate then undergoes tautomerization to form the stable, aromatic 5-aminopyrazole ring.

The overall transformation is a highly regioselective process, leading predominantly to the desired 1,5-disubstituted pyrazole isomer.

Visualizing the Synthesis

Overall Reaction Scheme

Caption: Step-by-step experimental workflow diagram.

Detailed Experimental Protocol

This protocol is a self-validating system, designed for reproducibility and high yield of the target compound.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| (4-methoxyphenyl)hydrazine hydrochloride | 174.62 | 20.0 g | 0.115 | Starting material |

| Ethyl (ethoxymethylene)cyanoacetate | 169.16 | 18.6 g | 0.110 | Starting material |

| Potassium Carbonate (K₂CO₃) | 138.21 | 15.2 g | 0.110 | Base |

| Ethanol (absolute) | 46.07 | 200 mL | - | Solvent |

| Ice Water | - | ~500 mL | - | For precipitation |

Step-by-Step Procedure

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add (4-methoxyphenyl)hydrazine hydrochloride (20.0 g), ethyl (ethoxymethylene)cyanoacetate (18.6 g), potassium carbonate (15.2 g), and absolute ethanol (200 mL). [2]2. Reflux: Heat the reaction mixture to reflux with constant stirring. Maintain the reflux for approximately 20 hours. [2]The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled reaction mixture into a beaker containing ice water. [2]A solid precipitate will form.

-

Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water to remove any inorganic impurities. [2]5. Drying: Dry the collected solid. This can be done in a desiccator or a vacuum oven at a moderate temperature.

-

Purification: Recrystallize the crude product from ethanol to obtain the pure this compound. [2]7. Characterization: The final product should be characterized to confirm its identity and purity. Typical characterization includes melting point determination, and spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry). The reported melting point is in the range of 209-211 °C. [2]

Expected Yield

The reported yield for this synthesis is approximately 28%. [2]However, yields can vary depending on the purity of the starting materials and the precise reaction conditions.

Trustworthiness and Validation

The described protocol is based on a well-documented and widely used synthetic method. [2][3]The formation of the pyrazole ring through this cyclocondensation reaction is a high-yielding and regioselective process. The purification by recrystallization is a standard and effective method for obtaining a high-purity final product. The identity and purity of the synthesized compound can be unequivocally confirmed by standard analytical techniques, ensuring the trustworthiness of the obtained results.

Conclusion

The synthesis of this compound via the cyclocondensation of (4-methoxyphenyl)hydrazine and ethyl (ethoxymethylene)cyanoacetate is a robust and reliable method. This guide has provided a detailed, in-depth look at the synthesis, from the underlying chemical principles to a practical, step-by-step laboratory protocol. The versatility of the title compound as a synthetic intermediate underscores the importance of mastering its synthesis for applications in medicinal and agricultural chemistry.

References

-

Synthesis of 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, ethyl ester. Available from: [Link]

- Barqi, A. S., Al-Ghorbani, M., & Sarheed, O. B. (2023). Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biolog. International Journal of Chemical and Biological Sciences, 24(4), 369-385.

- Al-Azayzih, M. M., El-Shehry, M. F., & El-Awa, A. M. (2018). Uses of Cyanoacetylhydrazine in Heterocyclic Synthesis: Novel Synthesis of Pyrazole Derivatives with Anti-tumor Activities. Molecules, 23(10), 2469.

-

Synthesis of pyrazole derivatives. | Download Scientific Diagram. Available from: [Link]

- Mali, M. N., Gholap, S. S., & Shinde, P. V. (2021).

- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Reactions, 4(3), 481-519.

- Elgazwy, A. S., Ismail, M. F., & Soliman, A. M. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1376.

-

Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester. Available from: [Link]

- Elgazwy, A. S., Ismail, M. F., & Soliman, A. M. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1376.

- A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (2019). Chemistry & Biology Interface, 9(3), 133-149.

-

Ethyl 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylate. Available from: [Link]

-

New Synthesis and Reactions of Ethyl 5‐amino‐4‐cyano‐1‐phenyl‐1H‐pyrazole‐3‐carboxylate | Request PDF. Available from: [Link]

- CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process.

-

ethyl 5-acetyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate. Available from: [Link]

- Approaches towards the synthesis of 5-aminopyrazoles. (2011). Arkivoc, 2011(1), 276-316.

- Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2022). RSC Advances, 12(43), 28249-28259.

- Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. (2015). International Journal of Organic Chemistry, 5, 1-10.

- The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity. (2012). Molecules, 17(12), 13780-13798.

- Ethyl Cyanoacetate Reactions. (2022). مجلة العلوم والدراسات الإنسانية - المرج, 71, 1-15.

- A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. (2024). Journal of Physical Chemistry & Biophysics, 14(1), 371.

- Ethyl Cyanoacetate Reactions. (2024). مجلة العلوم والدراسات الإنسانية - كلية الآداب والعلوم – المرج.

Sources

A Senior Application Scientist's Guide to the Physicochemical Properties of Ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Pyrazole Scaffold

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for therapeutic innovation. The pyrazole ring system is a quintessential example of such a "privileged scaffold".[1][2] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, provides a versatile and metabolically stable core that is amenable to a wide array of chemical modifications.[1][3] Pyrazole derivatives have demonstrated a remarkable spectrum of pharmacological activities, leading to the development of blockbuster drugs and a multitude of compounds in clinical and preclinical development for inflammatory diseases, cancer, and infectious agents.[1][4][5]

This guide focuses on a specific, high-value derivative: Ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate (CAS No. 15001-13-5). This molecule is not only a key intermediate for the synthesis of more complex bioactive compounds but also exhibits intrinsic potential as an anti-inflammatory and analgesic agent.[6] Understanding its fundamental physicochemical properties is not merely an academic exercise; it is a critical prerequisite for any rational drug design, formulation development, or synthetic scale-up effort. This document provides an in-depth analysis of these core properties, blending established data with the practical methodologies required for their verification, thereby offering a comprehensive resource for researchers dedicated to advancing therapeutic discovery.

Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is the foundation of all subsequent research. The key identifiers and structural properties of this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| Synonym | 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid ethyl ester | [6] |

| CAS Number | 15001-13-5 | [6] |

| Molecular Formula | C₁₃H₁₅N₃O₃ | [6] |

| Molecular Weight | 261.28 g/mol | [6] |

| PubChem ID | 4456866 | [6] |

Molecular Structure:

Synthesis and Purification: A Practical Workflow

The compound is accessible through a well-established cyclocondensation reaction. The choice of reactants is mechanistically driven: the hydrazine derivative provides the N1-N2 atoms of the pyrazole ring, while the ethyl (ethoxymethylene)cyanoacetate serves as the three-carbon backbone, ultimately forming the rest of the heterocyclic core.

Synthesis Protocol

A reported method for the synthesis involves the reaction of (4-methoxyphenyl)hydrazine hydrochloride with ethyl (ethoxymethylene)cyanoacetate.[7]

Step-by-Step Protocol:

-

Combine Reagents: In a round-bottom flask equipped with a reflux condenser, combine (4-methoxyphenyl)hydrazine hydrochloride (20 g), ethyl (ethoxymethylene)cyanoacetate (18.6 g), and potassium carbonate (15.2 g) in 200 mL of ethanol.

-

Causality Insight: Potassium carbonate is a crucial base. It deprotonates the hydrazine hydrochloride salt to the free hydrazine, which is the active nucleophile required for the initial reaction. It also facilitates the subsequent cyclization and aromatization steps.

-

-

Reaction: Heat the mixture to reflux and maintain for 20 hours.

-

Causality Insight: Refluxing in ethanol provides the necessary thermal energy to overcome the activation barriers for both the initial Michael addition/condensation and the subsequent intramolecular cyclization to form the pyrazole ring.

-

-

Isolation: After cooling the reaction mixture to room temperature, pour it into ice water.

-

Causality Insight: The product is an organic solid with low solubility in water. Pouring the ethanolic solution into water causes the product to precipitate out, effectively separating it from the inorganic salts (e.g., KCl) and any remaining water-soluble starting materials.

-

-

Collection: Collect the precipitated solid by vacuum filtration and dry thoroughly.

-

Purification: Recrystallize the crude solid from ethanol to yield the pure product.[7]

-

Causality Insight: Recrystallization is a purification technique based on differential solubility. The compound is soluble in hot ethanol but less soluble in cold ethanol. As the solution cools, the pure compound crystallizes out, leaving impurities behind in the solvent.

-

Synthesis Workflow Diagram

Caption: Reaction workflow for the synthesis of the title compound.

Core Physicochemical Properties and Their Determination

The physicochemical profile of a compound dictates its behavior from the benchtop to biological systems. The following section details key properties, their relevance, and validated protocols for their measurement.

| Property | Value / Expected Range | Importance in Drug Development |

| Melting Point | 209 - 211 °C | Indicator of purity and solid-state stability. |

| Aqueous Solubility | Qualitatively favorable[6] | Affects dissolution, bioavailability, and formulation options. |

| Lipophilicity (LogP) | Not reported; likely 2.0-3.0 | Governs membrane permeability, protein binding, and metabolism. |

| pKa | Not reported; likely 2-4 (basic) | Influences solubility, absorption, and target binding at physiological pH. |

Melting Point

The sharp melting point range of 209-211 °C suggests the compound can be obtained in a highly crystalline and pure form.[7]

Protocol: Capillary Melting Point Determination

-

Sample Preparation: Load a small amount of the dry, crystalline sample into a capillary tube, ensuring tight packing to a height of 2-3 mm.

-

Instrumentation: Place the capillary in a calibrated melting point apparatus.

-

Measurement: Heat the sample rapidly to about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute.

-

Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion). The range between these two points is the melting range.

-

Trustworthiness: A sharp melting range (< 2 °C) is a strong indicator of high purity. Comparison against a certified reference standard can validate instrument calibration.

-

Aqueous Solubility

While described as having "favorable solubility," quantitative measurement is essential for development.[6] The thermodynamic (shake-flask) method is the gold standard.

Protocol: Shake-Flask Method for Thermodynamic Solubility

-

Preparation: Add an excess amount of the solid compound to a known volume of a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.

-

Causality Insight: Using an excess of solid ensures that a saturated solution is achieved, representing the thermodynamic equilibrium solubility.

-

-

Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

-

Separation: Allow the suspension to settle. Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove all undissolved solids.

-

Causality Insight: Filtration is critical to prevent solid particles from artificially inflating the measured concentration.

-

-

Quantification: Dilute the filtered supernatant with a suitable solvent (e.g., acetonitrile/water). Analyze the concentration of the compound using a validated analytical method, typically reverse-phase HPLC with UV detection, against a standard curve prepared with known concentrations.

-

Calculation: Calculate the solubility in mg/mL or µM based on the measured concentration and dilution factor.

Lipophilicity (LogP)

LogP, the logarithm of the partition coefficient between n-octanol and water, is a critical predictor of a drug's ADME (Absorption, Distribution, Metabolism, Excretion) properties.

Protocol: Shake-Flask Method for LogP Determination

-

Preparation: Prepare a stock solution of the compound in the phase in which it is more soluble (likely n-octanol). Add a small volume of this stock to a vial containing pre-saturated n-octanol and pre-saturated water (or buffer at pH 7.4).

-

Causality Insight: Pre-saturating the solvents (shaking water with octanol and vice-versa) is essential to prevent volume changes during the experiment, which would alter the concentration.

-

-

Partitioning: Shake the vial vigorously for 1-2 hours to allow the compound to partition between the two phases, then let it stand or centrifuge to ensure complete phase separation.

-

Sampling: Carefully take a sample from both the aqueous and the n-octanol layers.

-

Quantification: Determine the concentration of the compound in each phase using HPLC-UV or UV-Vis spectroscopy.

-

Calculation: Calculate LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Water]).

Acidity/Basicity (pKa)

The pKa value(s) determine the ionization state of the molecule at different pH levels. For the title compound, the primary amino group at the C5 position and the pyrazole ring nitrogens are the key ionizable centers. The amino group is expected to be basic.

Protocol: Potentiometric Titration for pKa Determination

-

Solution Preparation: Dissolve an accurately weighed amount of the compound in a suitable co-solvent system (e.g., methanol/water or DMSO/water) to ensure solubility throughout the titration.

-

Titration: While stirring and monitoring the pH with a calibrated electrode, perform a titration by adding small, precise volumes of a standardized acid (e.g., 0.1 M HCl).

-

Data Collection: Record the pH value after each addition of titrant.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point (the flattest region of the buffer zone on the titration curve). Specialized software can be used to calculate the pKa from the derivative of the titration curve.

-

Causality Insight: As acid is added, it protonates the basic amino group. At the point where half of the amino groups are protonated ([R-NH₂] = [R-NH₃⁺]), the pH of the solution is equal to the pKa of the conjugate acid, according to the Henderson-Hasselbalch equation.

-

Spectroscopic and Structural Characterization

Spectroscopic analysis provides an unambiguous fingerprint of the molecule, confirming its identity and purity. Data from closely related analogs provide a strong basis for interpreting the spectra of the title compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. Based on analogs, key shifts would include: a triplet around 1.3 ppm and a quartet around 4.2 ppm for the ethyl group (O-CH₂-CH₃); a singlet around 3.8 ppm for the methoxy group (-OCH₃); two doublets in the aromatic region (approx. 6.9-7.5 ppm) for the para-substituted phenyl ring; a singlet for the pyrazole C3-H proton (approx. 7.9 ppm); and a broad singlet for the amino (-NH₂) protons.[8]

-

¹³C NMR Spectroscopy: The carbon spectrum will confirm the carbon framework, with characteristic shifts for the ester carbonyl (C=O) around 160-170 ppm, aromatic carbons between 114-158 ppm, and aliphatic carbons for the ethyl and methoxy groups at higher field (14-60 ppm).[8]

-

Infrared (IR) Spectroscopy: The IR spectrum is defined by functional group vibrations. Key expected peaks, based on a sulfonyl analog, include N-H stretching of the amino group (~3480 cm⁻¹), C=O stretching of the ester (~1690 cm⁻¹), and C=N stretching within the pyrazole ring (~1615 cm⁻¹).[8][9]

-

Mass Spectrometry (MS): The mass spectrum should show a prominent molecular ion peak (M⁺) at m/z = 261.28, confirming the molecular weight. The fragmentation pattern would provide further structural evidence.

Relevance to Drug Discovery and Development

The measured physicochemical properties directly inform the compound's potential as a drug candidate. This relationship is a cornerstone of medicinal chemistry.

Caption: Relationship between core physicochemical properties and drug development suitability.

-

Solubility & pKa: These dictate how well the compound dissolves in the gastrointestinal tract, a prerequisite for oral absorption. The basic pKa of the amino group can be leveraged to form salts, which often have significantly higher solubility and better dissolution rates.

-

LogP: An optimal LogP value (typically 1-3) is required for passive diffusion across cell membranes. Too low, and the compound won't enter cells; too high, and it may get trapped in lipid bilayers or be rapidly metabolized.

-

Molecular Weight: At 261.28 g/mol , the compound comfortably adheres to guidelines like Lipinski's Rule of Five, which predicts good oral bioavailability.

Conclusion

This compound stands as a compound of significant interest, grounded in the proven success of the pyrazole scaffold. Its well-defined structure, accessible synthesis, and favorable preliminary properties—including a high melting point indicative of purity and a molecular weight conducive to good bioavailability—make it an attractive starting point for further investigation. The experimental protocols and scientific rationale detailed in this guide provide a robust framework for researchers to thoroughly characterize this molecule and its future derivatives. A comprehensive understanding of these foundational physicochemical properties is the critical first step in translating a promising molecular scaffold into a viable therapeutic agent.

References

- The Significance of Pyrazole Derivatives in Modern Drug Discovery. Google AI Search Result.

- Pyrazole: an emerging privileged scaffold in drug discovery - PMC. PubMed Central.

- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm

- (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.

- Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry.

- Ethyl 5-amino-1-[(4-methylphenyl)

- Ethyl 5-amino-1-(4-methoxyphenyl)

- Synthesis of 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, ethyl ester. PrepChem.

- (PDF) Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate.

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. nbinno.com [nbinno.com]

- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chemimpex.com [chemimpex.com]

- 7. prepchem.com [prepchem.com]

- 8. Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Strategic Role of Ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate in Modern Drug Discovery: A Technical Guide

This guide provides an in-depth technical overview of ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate (CAS No. 15001-13-5), a pivotal heterocyclic building block in contemporary medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document elucidates the compound's synthesis, physicochemical characteristics, and its versatile applications as a scaffold for novel therapeutic agents, particularly in the realms of anti-inflammatory and anticancer research. We will delve into the causality behind its synthetic route and its strategic utility in constructing complex bioactive molecules, grounding our discussion in established scientific literature.

Introduction: The 5-Aminopyrazole Scaffold

Heterocyclic compounds form the bedrock of medicinal chemistry, with the pyrazole nucleus being a particularly privileged scaffold.[1] this compound is a prominent member of the 5-aminopyrazole family, a class of compounds extensively utilized as precursors for the synthesis of fused heterocyclic systems with diverse and potent biological activities.[2] Its unique arrangement of a reactive amino group and an ester functionality on the pyrazole core makes it an exceptionally versatile starting material for the construction of pyrazolopyridines, pyrazolopyrimidines, and other fused ring systems that are central to many approved drugs and clinical candidates.[2] The presence of the 4-methoxyphenyl substituent at the N1 position further modulates the electronic and steric properties of the molecule, influencing its reactivity and the biological activity of its derivatives. This guide will explore the intrinsic value of this specific pyrazole derivative in the rational design of next-generation therapeutics.

Physicochemical Properties and Spectral Analysis

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 15001-13-5 | [3] |

| Molecular Formula | C₁₃H₁₅N₃O₃ | [3] |

| Molecular Weight | 261.28 g/mol | [3] |

| Melting Point | 209-211 °C | [4] |

| Appearance | Solid | N/A |

Spectral Data Interpretation

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl ester group (a triplet around 1.3 ppm and a quartet around 4.2 ppm), the methoxy group (a singlet around 3.8 ppm), and the aromatic protons of the 4-methoxyphenyl ring (two doublets in the aromatic region). The pyrazole ring proton will likely appear as a singlet, and the amino group protons as a broad singlet.[5]

-

¹³C NMR: The carbon NMR would display signals for the carbonyl carbon of the ester, the carbons of the pyrazole and phenyl rings, the ethyl group carbons, and the methoxy carbon. The chemical shifts of the pyrazole ring carbons are particularly informative for confirming the structure.[5]

-

IR Spectroscopy: The infrared spectrum will be characterized by absorption bands corresponding to N-H stretching of the amino group (typically in the 3300-3500 cm⁻¹ region), C-H stretching of aromatic and aliphatic groups, a strong C=O stretch from the ester (around 1700 cm⁻¹), and C=N and C=C stretching vibrations of the pyrazole and phenyl rings.[5][6]

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak (M+) at m/z 261. Subsequent fragmentation would likely involve the loss of the ethoxy group from the ester and other characteristic cleavages of the pyrazole and methoxyphenyl moieties.[7]

Synthesis of the Core Scaffold

The synthesis of this compound is a well-established procedure involving a cyclocondensation reaction. This method is both efficient and reliable for producing the desired pyrazole core.

Diagram 1: Synthetic Workflow

Caption: Synthetic workflow for the title compound.

Experimental Protocol: Synthesis

This protocol is adapted from established literature procedures.[4]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine (4-methoxyphenyl)hydrazine hydrochloride (20 g), ethyl (ethoxymethylene)cyanoacetate (18.6 g), and potassium carbonate (15.2 g).

-

Causality: (4-methoxyphenyl)hydrazine hydrochloride serves as the nitrogen source for the pyrazole ring. Ethyl (ethoxymethylene)cyanoacetate is the three-carbon electrophilic component. Potassium carbonate acts as a base to deprotonate the hydrazine hydrochloride and facilitate the nucleophilic attack.

-

-

Solvent Addition: Add 200 ml of ethanol to the flask.

-

Causality: Ethanol is a suitable polar protic solvent that dissolves the reactants and allows the reaction to proceed at a controlled temperature under reflux.

-

-

Reflux: Heat the mixture to reflux and maintain for 20 hours.

-

Causality: Heating provides the necessary activation energy for the cyclocondensation reaction to occur at a reasonable rate.

-

-

Work-up: After cooling the reaction mixture to room temperature, pour it into ice water.

-

Causality: The product is sparingly soluble in water, leading to its precipitation upon addition to a large volume of cold water. This step also helps to dissolve any remaining inorganic salts.

-

-

Isolation: Collect the precipitated solid by filtration and dry it thoroughly.

-

Purification: Recrystallize the crude product from ethanol to afford the pure this compound.

-

Causality: Recrystallization is a purification technique that removes impurities based on differences in solubility, resulting in a highly pure final product.

-

Mechanism of Action: Targeting Inflammatory Pathways

The anti-inflammatory properties of many pyrazole-containing compounds are attributed to their ability to inhibit the cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[8] COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of pain, inflammation, and fever.[9]

Diagram 2: COX-2 Signaling Pathway

Caption: Inhibition of the COX-2 pathway by pyrazole derivatives.

By selectively inhibiting COX-2, pyrazole-based drugs can reduce the production of pro-inflammatory prostaglandins without significantly affecting the constitutive COX-1 enzyme, which plays a role in maintaining the gastric mucosa and platelet function. This selectivity is a key objective in the design of modern non-steroidal anti-inflammatory drugs (NSAIDs) to minimize gastrointestinal side effects.

Applications in Drug Discovery: A Versatile Synthetic Platform

This compound is a highly valued intermediate for the synthesis of more complex, biologically active molecules. A prime example is its use in the construction of pyrazolo[3,4-d]pyrimidines, which are bioisosteres of purines and have demonstrated a wide range of pharmacological activities, including as kinase inhibitors for cancer therapy.[8][10]

Diagram 3: Synthesis of a Pyrazolo[3,4-d]pyrimidine Derivative

Sources

- 1. 5-amino-1-(4-methoxy-phenyl)-1h-pyrazole-4-carboxamide | Sigma-Aldrich [sigmaaldrich.com]

- 2. chemimpex.com [chemimpex.com]

- 3. prepchem.com [prepchem.com]

- 4. Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. spectrabase.com [spectrabase.com]

- 8. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]

- 9. 1260243-04-6|Ethyl 5-amino-1H-pyrazole-4-carboxylate|BLD Pharm [bldpharm.com]

- 10. spectrabase.com [spectrabase.com]

ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate molecular structure and bonding

An In-Depth Technical Guide to the Molecular Structure and Bonding of Ethyl 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate

Executive Summary

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of approved therapeutic agents.[1][2] Derivatives of this five-membered diazole heterocycle exhibit a vast spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4][5] This guide provides a detailed technical examination of a specific, highly functionalized derivative: this compound. We will dissect its molecular architecture, exploring the intricate details of its bonding, three-dimensional conformation, and the non-covalent interactions that govern its behavior. Furthermore, this whitepaper presents a validated synthetic protocol and outlines the key spectroscopic features essential for its characterization, offering a comprehensive resource for researchers in drug discovery and organic synthesis. The molecule itself is a versatile building block in pharmaceutical development, with noted potential as an anti-inflammatory and analgesic agent.[6]

Part 1: The Pyrazole Scaffold: A Foundation for Bioactivity

The pyrazole ring system's success in drug design is attributable to its unique chemical and physical properties. It is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, often referred to as a 1,2-diazole.[1] This arrangement imparts a distinct electronic character. One nitrogen atom is "pyrrole-like," with its lone pair of electrons participating in the 6π aromatic system, while the other is "pyridine-like," with its lone pair oriented in the plane of the ring.[5] This configuration allows the pyrazole nucleus to act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets. The metabolic stability of the pyrazole ring is another key factor in its frequent incorporation into drug candidates.[2] The title compound, this compound, leverages this core scaffold, enhancing its potential through strategic functionalization designed to modulate its electronic properties and spatial arrangement.

Part 2: Molecular Architecture and Supramolecular Chemistry

The biological activity and physical properties of a molecule are direct consequences of its three-dimensional structure and bonding. This section deconstructs the key structural features of this compound.

Core Structure and Substituent Effects

The molecule's architecture is defined by the central pyrazole ring and its three substituents, each imparting critical electronic and steric influences:

-

5-Amino Group (-NH₂): Positioned adjacent to the "pyrrole-like" nitrogen, this strong electron-donating group increases the electron density of the pyrazole ring through resonance.

-

4-Carboxylate Group (-COOEt): This electron-withdrawing group acts as a hydrogen bond acceptor and significantly influences the molecule's polarity and solubility.

-

1-(4-methoxyphenyl) Group: This bulky aromatic substituent at the N1 position plays a crucial role in defining the molecule's overall conformation and can engage in π-π stacking interactions.[7] The methoxy group provides an additional site for hydrogen bonding.

Three-Dimensional Conformation and Bonding Parameters

Crystallographic analysis of the closely related compound, 5-amino-1-(4-methoxyphenyl)-pyrazole-4-carboxylic acid, provides profound insight into the molecule's geometry.[8] A notable feature is the significant twist between the pyrazole and the N-phenyl rings, which exhibit a dihedral angle of 52.34 (7)°.[8] This non-planar conformation is a result of steric hindrance and has important implications for the extent of electronic conjugation between the two aromatic systems.

The C5-N(amino) bond length is reported as 1.353 (2) Å, which is typical for an amino group attached to an aromatic ring and indicates some degree of double-bond character due to resonance.[8]

Caption: Intramolecular N-H···O hydrogen bond.

Part 3: Synthesis and Spectroscopic Elucidation

The identity and purity of a compound are unequivocally established through its synthesis and characterization. This section provides a proven synthetic methodology and outlines the expected spectroscopic signatures.

Synthetic Pathway

The synthesis of this compound is efficiently achieved via a classical condensation and cyclization reaction. [9]The causality behind the chosen reagents is rooted in established pyrazole synthesis chemistry: (4-methoxyphenyl)hydrazine serves as the N1-N2 source for the pyrazole ring, while ethyl (ethoxymethylene)cyanoacetate is a highly reactive three-carbon electrophile that provides the C3-C4-C5 backbone. The base, potassium carbonate, facilitates the initial reaction and subsequent cyclization.

Method based on World Intellectual Property Organization patent literature. [9]

-

To a 500 mL round-bottom flask, add (4-methoxyphenyl)hydrazine hydrochloride (20 g), ethyl (ethoxymethylene)cyanoacetate (18.6 g), and potassium carbonate (15.2 g).

-

Add 200 mL of ethanol to the flask.

-

Equip the flask with a reflux condenser and heat the mixture to reflux.

-

Maintain reflux for 20 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into a beaker containing crushed ice and water, which will cause the product to precipitate.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water and allow it to air dry.

-

Recrystallize the crude product from ethanol to afford the pure this compound. The reported yield is 28%. [9]

Caption: Synthetic workflow diagram.

Spectroscopic Characterization

Spectroscopic analysis provides the definitive structural confirmation. Based on data from analogous structures, the following signatures are expected. [10]

| Technique | Expected Signatures |

|---|---|

| ¹H NMR | δ (ppm): ~1.3 (t, 3H, -OCH₂CH ₃), ~3.8 (s, 3H, -OCH ₃), ~4.2 (q, 2H, -OCH ₂CH₃), ~5.5-6.5 (br s, 2H, -NH ₂), ~6.9-7.5 (m, 4H, Ar-H ), ~7.8-8.0 (s, 1H, pyrazole-H ) |

| FT-IR | ν (cm⁻¹): ~3400-3300 (N-H stretch, amino), ~1680-1700 (C=O stretch, ester), ~1620 (C=N stretch), ~1250 (C-O stretch, ether) |

| Mass Spec (EI) | m/z: Expected molecular ion peak at [M]⁺ corresponding to the molecular weight of C₁₃H₁₅N₃O₃. |

Conclusion

This compound is a molecule of significant interest, built upon the privileged pyrazole scaffold. Its molecular structure is characterized by a non-planar conformation between the phenyl and pyrazole rings and is rigidly defined by a strong intramolecular S(6) hydrogen bond. This combination of a robust heterocyclic core, strategic functionalization, and defined three-dimensional architecture makes it a valuable compound for further exploration in medicinal and materials chemistry. The well-established synthetic route and clear spectroscopic handles provide a solid foundation for its use as both a lead compound and a versatile synthetic intermediate.

References

- Title: Synthesis of Novel 1-H-Pyrazole-4-carboxylic Acid Esters by Conventional and Microwave Assisted Vilsmeier Cyclization of Source: Google Patents URL

- Title: Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry Source: Future Medicinal Chemistry URL

- Title: Synthesis of 5-amino-1-(4-methoxyphenyl)

- Title: Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics Source: PubMed Central URL

- Title: (PDF)

- Title: One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen Source: SID URL

- Title: Pyrazole: an emerging privileged scaffold in drug discovery Source: PubMed Central URL

- Title: Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation Source: MDPI URL

- Title: (PDF) Ethyl 5-amino-1-[(4-methylphenyl)

- Title: Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)

- Title: Ethyl 5-amino-1-(4-methoxyphenyl)

- Title: Ethyl 5-amino-1-[(4-methylphenyl)

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pharmaceuticals | Special Issue : Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation [mdpi.com]

- 6. chemimpex.com [chemimpex.com]

- 7. researchgate.net [researchgate.net]

- 8. Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 9. prepchem.com [prepchem.com]

- 10. Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Core Mechanism of Action of Ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate belongs to the pyrazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its wide array of biological activities. While direct mechanistic studies on this specific molecule are not extensively documented, its structural features strongly suggest a mechanism of action rooted in the inhibition of protein kinases. This guide synthesizes the current understanding of pyrazole derivatives as kinase inhibitors, proposing a scientifically grounded, hypothesized mechanism for the title compound. We will delve into the rationale behind this hypothesis, the key cellular pathways likely affected, and the experimental methodologies required to validate these claims. This document serves as a foundational resource for researchers aiming to explore the therapeutic potential of this and related pyrazole compounds.

Introduction: The Prominence of the Pyrazole Scaffold

The pyrazole ring system is a cornerstone in the development of therapeutic agents, demonstrating a remarkable spectrum of biological activities including anticancer, anti-inflammatory, analgesic, antimicrobial, and antidiabetic properties.[1][2][3] The versatility of the pyrazole scaffold allows for extensive chemical modification, enabling the fine-tuning of its pharmacodynamic and pharmacokinetic profiles. This compound is a member of this versatile family, often utilized as a crucial intermediate in the synthesis of more complex bioactive molecules.[4][5][6][7] Its structure, featuring a substituted pyrazole core, positions it as a prime candidate for interaction with well-defined biological targets.

Synthesis of this compound

The synthesis of the title compound is typically achieved through a condensation reaction. A common and established method involves the reaction of (4-methoxyphenyl)hydrazine hydrochloride with ethyl (ethoxymethylene)cyanoacetate in the presence of a base such as potassium carbonate, followed by reflux in ethanol.[8]

Experimental Protocol: Synthesis

-

Combine (4-methoxyphenyl)hydrazine hydrochloride (1 equivalent), ethyl (ethoxymethylene)cyanoacetate (0.9-1.0 equivalents), and potassium carbonate (0.7-0.8 equivalents) in ethanol.

-

Reflux the mixture for approximately 20 hours.

-

Upon cooling, pour the reaction mixture into ice water to precipitate the product.

-

Collect the solid precipitate by filtration.

-

Dry the solid and recrystallize from ethanol to yield the purified this compound.[8]

This synthetic route provides a reliable method for obtaining the compound for further biological evaluation.

Hypothesized Core Mechanism of Action: Protein Kinase Inhibition

The most compelling and well-documented mechanism of action for bioactive pyrazole derivatives is the inhibition of protein kinases.[1][9][10] Protein kinases are a large family of enzymes that play a critical role in cellular signal transduction by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention.

The Pyrazole Scaffold as a Privileged Structure for Kinase Inhibition

The pyrazole ring is considered a "privileged scaffold" in medicinal chemistry for designing kinase inhibitors.[9] This is due to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, mimicking the interactions of the adenine moiety of ATP. This competitive binding prevents the kinase from utilizing ATP, thereby blocking its phosphotransferase activity and halting the downstream signaling cascade.

Putative Mechanism: ATP-Competitive Inhibition

Based on extensive research on analogous compounds, this compound is hypothesized to function as an ATP-competitive inhibitor of one or more protein kinases. The core pyrazole ring, along with its amino and carboxylate substituents, can engage in specific hydrogen bonds and van der Waals interactions within the ATP-binding site.

The proposed interaction model involves:

-

Hydrogen Bonding: The pyrazole ring nitrogens and the 5-amino group can act as hydrogen bond donors and acceptors, interacting with the backbone amide groups of the kinase hinge region.

-

Hydrophobic Interactions: The 1-(4-methoxyphenyl) group can occupy a hydrophobic pocket within the active site, contributing to binding affinity and potentially conferring selectivity for specific kinases.

Below is a conceptual diagram illustrating this proposed mechanism.

Caption: Hypothesized binding mode of a pyrazole inhibitor within a kinase active site.

Potential Kinase Targets

Numerous pyrazole derivatives have demonstrated potent inhibitory activity against a range of kinases.[1][10] Potential targets for this compound could include:

-

Tyrosine Kinases: Such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial drivers of tumor growth and angiogenesis.[11]

-

Serine/Threonine Kinases: Including Akt, Aurora kinases, and Cyclin-Dependent Kinases (CDKs), which are central regulators of cell cycle progression, proliferation, and survival.[1][9]

-

Mitogen-Activated Protein Kinases (MAPKs): Such as c-Jun N-terminal kinase (JNK), which are involved in inflammatory responses.[12]

The specific kinase or kinases inhibited by this compound would determine its ultimate therapeutic application.

Potential Therapeutic Applications

Given the likely mechanism of kinase inhibition, this compound could be a valuable lead for the development of therapies in several key areas:

-

Oncology: By targeting kinases that drive cancer cell proliferation, survival, and angiogenesis (e.g., EGFR, VEGFR, CDKs), pyrazole derivatives can act as potent anticancer agents.[10][11]

-

Inflammatory Diseases: Inhibition of kinases involved in inflammatory signaling pathways, such as JNK or COX-2, suggests potential applications in treating conditions like rheumatoid arthritis.[2][12]

Experimental Validation of the Mechanism of Action

To validate the hypothesized mechanism, a series of well-defined experiments are necessary.

In Vitro Kinase Inhibition Assay

This is the primary experiment to confirm direct inhibition of kinase activity.

Protocol: General Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

-

Prepare Reagents:

-

Kinase Buffer (containing appropriate salts, DTT, and BSA).

-

Recombinant human kinase enzyme of interest.

-

Substrate peptide specific to the kinase.

-

ATP at a concentration near the Km for the specific kinase.

-

Test compound (this compound) serially diluted in DMSO.

-

Positive control inhibitor (e.g., Staurosporine or a known specific inhibitor).

-

-

Kinase Reaction:

-

In a 384-well plate, add 5 µL of the kinase/substrate mixture to each well.

-

Add 100 nL of the serially diluted test compound or controls.

-

Initiate the reaction by adding 5 µL of ATP solution.

-

Incubate at room temperature for 1 hour.

-

-

Signal Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes.

-

Read luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition relative to controls.

-

Plot the inhibition data against the compound concentration and fit to a dose-response curve to determine the IC50 value.

-

Caption: Workflow for an in vitro kinase inhibition assay.

Cellular Antiproliferative Assay

To determine if kinase inhibition translates to a functional cellular effect, an antiproliferative assay is essential.

Protocol: MTT or CellTiter-Glo® Luminescent Cell Viability Assay

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Viability Measurement:

-

For MTT: Add MTT reagent and incubate for 4 hours. Solubilize the formazan crystals with DMSO and read absorbance at 570 nm.

-

For CellTiter-Glo®: Add CellTiter-Glo® reagent, which measures ATP levels as an indicator of viability. Shake for 2 minutes and read luminescence.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Comparative Data of Pyrazole-Based Kinase Inhibitors

To provide context, the following table summarizes the reported activities of various pyrazole derivatives against different kinases.

| Compound Class | Target Kinase(s) | Reported IC50 (µM) | Reference |

| Fused Pyrazole Derivatives | EGFR | 0.06 | [11] |

| Fused Pyrazole Derivatives | VEGFR-2 | 0.22 | [11] |

| Pyrazole-based Analogues | Akt1 | 0.0013 | [1] |

| Pyrazole-based Derivatives | Aurora A | 0.16 | [1] |

| Pyrazole Carbaldehydes | PI3 Kinase | 0.25 | [10] |

| Pyrazolo[4,3-f]quinolines | Haspin Kinase | 1.7 | [10] |

Conclusion and Future Directions

This compound is a promising scaffold for drug discovery. Based on substantial evidence from the broader class of pyrazole compounds, its primary mechanism of action is hypothesized to be the inhibition of protein kinases via ATP-competitive binding .

Future research should focus on:

-

Broad Kinase Screening: Profiling the compound against a large panel of kinases to identify its specific target(s) and assess its selectivity.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues to optimize potency and selectivity.

-

X-ray Crystallography: Obtaining a co-crystal structure of the compound bound to its target kinase to definitively confirm the binding mode.

-

In Vivo Efficacy Studies: Evaluating the compound's therapeutic potential in relevant animal models of cancer or inflammation.

This systematic approach will elucidate the precise mechanism of action and pave the way for the potential clinical development of this and related compounds.

References

-

Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (n.d.). MDPI. [Link]

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). MDPI. [Link]

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (n.d.). MDPI. [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). MDPI. [Link]

-

Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. (2014). PubMed. [Link]

-

Synthesis of 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, ethyl ester. (n.d.). Molbase. [Link]

-

Current status of pyrazole and its biological activities. (2017). PMC - PubMed Central. [Link]

-

Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. (2013). PMC - NIH. [Link]

-

(PDF) Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. (2013). ResearchGate. [Link]

-

Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2024). PMC - NIH. [Link]

-

A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (2020). Scientific Research Publishing. [Link]

-

Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | C12H13N3O2 | CID 85270. (n.d.). PubChem. [Link]

-

Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2024). MDPI. [Link]

Sources

- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. prepchem.com [prepchem.com]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]

- 12. Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] As a versatile synthetic intermediate, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for researchers, scientists, and professionals in drug development.[1] This document offers a detailed interpretation of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in established principles and data from structurally related molecules.

Molecular Structure and Overview

This compound possesses a substituted pyrazole core, a five-membered heterocyclic ring containing two adjacent nitrogen atoms. The key structural features influencing its spectroscopic signature are the aromatic 4-methoxyphenyl group at the N1 position, the amino group at C5, and the ethyl carboxylate group at C4.

Figure 2: Predicted key fragmentation pathways in the mass spectrum.

-

Loss of an ethyl radical (-C₂H₅): This would result in a fragment at m/z 232.

-

Loss of an ethoxy radical (-OC₂H₅): This fragmentation would lead to a peak at m/z 216.

-

Loss of the entire ethyl carboxylate group (-COOC₂H₅): This would produce a fragment at m/z 188.

-

Cleavage of the N-aryl bond: This could generate a fragment corresponding to the 4-methoxyphenyl cation at m/z 107.

Experimental Protocols

The following are standard operating procedures for the acquisition of the spectroscopic data discussed.

NMR Spectroscopy

Sources

An In-Depth Technical Guide to Ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate: From Discovery to Application

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the field of medicinal chemistry. Since the first synthesis of a pyrazole derivative by Ludwig Knorr in 1883, this versatile scaffold has been integral to the development of a wide array of therapeutic agents and agrochemicals. The inherent structural features of pyrazoles allow for diverse chemical modifications, making them privileged structures in drug discovery. This guide provides an in-depth exploration of a specific, yet highly significant, pyrazole derivative: ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate. This compound serves as a crucial building block in the synthesis of novel bioactive molecules, particularly in the realms of anti-inflammatory, analgesic, and herbicidal agents. We will delve into its historical context, synthesis, and multifaceted applications, offering a comprehensive resource for researchers in the field.

The Genesis of Pyrazole Chemistry: A Historical Perspective

The journey of pyrazole chemistry began in the late 19th century. In 1883, German chemist Ludwig Knorr reported the first synthesis of a pyrazolone derivative through the condensation of ethyl acetoacetate with phenylhydrazine. This pioneering work laid the foundation for the systematic investigation of this class of compounds. Shortly after, in 1889, Buchner accomplished the first synthesis of the parent pyrazole ring itself. These early discoveries opened the floodgates for the exploration of pyrazole derivatives and their diverse chemical reactivity and biological activities. Over the decades, the pyrazole nucleus has been incorporated into numerous clinically successful drugs, including the anti-inflammatory agent celecoxib and the analgesic difenamizole, solidifying its importance in pharmaceutical sciences.

Synthesis and Mechanistic Insights

The synthesis of this compound is a classic example of pyrazole ring formation through the condensation of a hydrazine derivative with a β-ketoester equivalent. The most common and well-established method involves the reaction of (4-methoxyphenyl)hydrazine with ethyl (ethoxymethylene)cyanoacetate.

Detailed Experimental Protocol

A robust and reproducible protocol for the synthesis of this compound is as follows[1]:

Materials:

-

(4-methoxyphenyl)hydrazine hydrochloride

-

Ethyl (ethoxymethylene)cyanoacetate

-

Potassium carbonate

-

Ethanol

-

Ice water

Procedure:

-

Combine (4-methoxyphenyl)hydrazine hydrochloride (20 g), ethyl (ethoxymethylene)cyanoacetate (18.6 g), and potassium carbonate (15.2 g) in 200 ml of ethanol.

-

Reflux the mixture for 20 hours.

-

Cool the reaction mixture and pour it into ice water.

-

Collect the precipitated solid by filtration.

-

Dry the solid and recrystallize from ethanol to yield the final product.

Yield: 8.1 g (28%) Melting Point: 209-211 °C[1]

Causality Behind Experimental Choices

-

(4-methoxyphenyl)hydrazine hydrochloride: The choice of the hydrochloride salt of the hydrazine is primarily for stability and ease of handling. The potassium carbonate is added to neutralize the hydrochloride salt in situ, liberating the free hydrazine for the reaction.

-

Ethyl (ethoxymethylene)cyanoacetate: This reagent serves as the three-carbon backbone for the pyrazole ring. The ethoxymethylene group is a good leaving group, and the cyano and ester groups are electron-withdrawing, activating the double bond for nucleophilic attack by the hydrazine.

-

Potassium carbonate: As a base, it not only neutralizes the hydrazine salt but also facilitates the cyclization and subsequent aromatization steps.

-

Ethanol as solvent: Ethanol is a suitable polar protic solvent for this reaction, as it can dissolve the reactants and facilitate the proton transfer steps involved in the mechanism. Refluxing provides the necessary thermal energy to overcome the activation barriers of the reaction.

-

Recrystallization from ethanol: This is a standard purification technique to obtain a crystalline solid of high purity.

Reaction Mechanism

The reaction proceeds through a well-established pathway for pyrazole synthesis:

-

Nucleophilic Attack: The more nucleophilic nitrogen of the (4-methoxyphenyl)hydrazine attacks the electron-deficient β-carbon of the ethyl (ethoxymethylene)cyanoacetate.

-

Elimination: The ethoxy group is eliminated as ethanol.

-

Cyclization: The second nitrogen of the hydrazine derivative attacks the cyano group, leading to the formation of a five-membered ring intermediate.

-

Tautomerization and Aromatization: A series of proton transfers and tautomerization steps lead to the formation of the stable, aromatic pyrazole ring.

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

Expected Spectroscopic Data:

| Spectroscopic Technique | Expected Features |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), aromatic protons of the methoxyphenyl group (two doublets), a singlet for the pyrazole C-H proton, a singlet for the amino protons, and a singlet for the methoxy group protons. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, carbons of the pyrazole ring, aromatic carbons of the methoxyphenyl group, and the carbons of the ethyl and methoxy groups. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the amino group, C=O stretching of the ester, C=N and C=C stretching of the pyrazole ring, and C-O stretching of the ether and ester groups. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (261.28 g/mol ). |

Note: The data presented here is based on the analysis of analogous structures and serves as a predictive guide. For a similar compound, ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate, the following spectral data has been reported: IR (cm⁻¹): 3480 (NH), 1693 (C=O), 1615 (C=N); ¹H NMR (300 MHz, DMSO-d6): δ 1.29 (t, 3H), 4.18 (q, 2H), 4.22 (s, 2H, NH₂), 7.46 (d, 2H), 7.84 (d, 2H), 7.90 (s, 1H, pyrazole-H)[2].

Applications in Drug Discovery and Agrochemicals

This compound is a highly versatile intermediate, primarily utilized as a scaffold for the synthesis of more complex molecules with a wide range of biological activities.

Pharmaceutical Development

The 5-aminopyrazole-4-carboxylate core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting potent anti-inflammatory and analgesic properties. This is often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and various kinases. The title compound serves as a key starting material for the synthesis of novel kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases. For instance, aminopyrazole derivatives have been developed as potent inhibitors of p38 MAP kinase and Fibroblast Growth Factor Receptors (FGFR).

Caption: Simplified signaling pathway of p38 MAPK and the inhibitory action of aminopyrazole-based compounds.

Agricultural Chemistry

In addition to its pharmaceutical applications, this compound is a valuable intermediate in the development of agrochemicals. Pyrazole derivatives have been successfully commercialized as herbicides, insecticides, and fungicides. The structural versatility of the pyrazole ring allows for the fine-tuning of its biological activity to target specific pests or weeds while maintaining crop safety. The title compound can be used to synthesize novel herbicides that act by inhibiting key plant enzymes.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies on this compound are not extensively documented, general SAR principles for aminopyrazole derivatives can be inferred from the broader literature.

-

The 5-amino group: The presence of the amino group at the 5-position is often crucial for biological activity, as it can act as a hydrogen bond donor, interacting with key residues in the active site of target enzymes.

-

The 1-substituent: The nature of the substituent at the N1 position of the pyrazole ring significantly influences the compound's potency and selectivity. The 4-methoxyphenyl group in the title compound can engage in hydrophobic and aromatic interactions within a binding pocket.

-

The 4-carboxylate group: The ethyl carboxylate at the 4-position can be a site for further chemical modification to improve pharmacokinetic properties or to introduce additional binding interactions. It can also act as a hydrogen bond acceptor.

Conclusion and Future Perspectives

This compound is a molecule of significant interest to the scientific community, particularly those involved in drug discovery and agrochemical research. Its straightforward synthesis and versatile chemical nature make it an invaluable building block for the creation of novel, biologically active compounds. While the full pharmacological profile of this specific molecule is yet to be exhaustively elucidated, the well-established importance of the aminopyrazole scaffold suggests a promising future for its derivatives. Further research into the synthesis of libraries based on this core structure, coupled with high-throughput screening, is likely to yield new lead compounds for the treatment of a variety of diseases and for the development of next-generation crop protection agents.

References

-

Elgazwy, A. S. H., Nassar, I. F., & Jones, P. G. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(9), o1376. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(1), 1-10. [Link]

-

The Significance of Pyrazole Derivatives in Modern Drug Discovery. (n.d.). Retrieved from [Link]

-

Shafi, S., Alam, M. M., Mulakayala, N., Karedla, J., & Pallu, R. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 2029-2055. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules, 22(1), 137. [Link]

-

ResearchGate. (2024). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. [Link]

-

PrepChem. (n.d.). Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester. Retrieved from [Link]

-

Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole. (2022). Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 3), 336-341. [Link]

-

PubChem. (n.d.). Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]

-

Synthesis of 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, ethyl ester. (n.d.). Retrieved from [Link]

-

Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2024). Molecules, 29(2), 485. [Link]

Sources

potential therapeutic targets of ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate

An In-Depth Technical Guide to the Potential Therapeutic Targets of Ethyl 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate

Executive Summary

This compound is a heterocyclic compound built upon the 5-aminopyrazole scaffold, a privileged structure in medicinal chemistry renowned for its wide array of biological activities.[1][2] The versatility of the pyrazole nucleus, present in numerous FDA-approved drugs, suggests that this specific derivative holds significant therapeutic potential.[3] This guide provides a comprehensive analysis of the probable molecular targets of this compound, grounded in the established pharmacology of the pyrazole class. We explore potential applications in inflammation, oncology, and infectious diseases, detailing the key protein targets and signaling pathways likely to be modulated. Furthermore, this document outlines robust, step-by-step experimental workflows for target identification, validation, and mechanism of action studies, designed to guide researchers from computational prediction to cellular confirmation.

Introduction to the Lead Compound

Chemical Structure and Properties

This compound is characterized by a central pyrazole ring, which is a five-membered heterocycle with two adjacent nitrogen atoms.[3] Key substitutions on this core scaffold include:

-

A 4-methoxyphenyl group at the N1 position.

-

An amino group at the C5 position, which is crucial for forming key interactions with biological targets.[1]

-

An ethyl carboxylate group at the C4 position.

This compound serves as a versatile building block for the synthesis of more complex, bioactive molecules and has been noted for its potential as an anti-inflammatory and analgesic agent.[4]

The 5-Aminopyrazole Scaffold: A Privileged Structure

The pyrazole core is a cornerstone of modern drug discovery, exhibiting a broad spectrum of pharmacological effects including anti-inflammatory, anticancer, antimicrobial, and potent enzyme inhibition activities.[1] The 5-aminopyrazole substitution is particularly significant, acting as a versatile framework for developing targeted inhibitors, especially against protein kinases.[1] Its ability to act as both a hydrogen bond donor and acceptor allows it to form stable interactions within the binding pockets of various enzymes and receptors.[3]

Rationale for Target Identification

Identifying the precise molecular target(s) of a compound is the most critical step in drug development. It transforms a "bioactive molecule" into a "targeted therapeutic agent." A clear understanding of the mechanism of action is essential for:

-

Efficacy: Optimizing the compound's structure to maximize interaction with the target.

-

Safety: Predicting and mitigating off-target effects that could lead to toxicity.

-

Clinical Strategy: Selecting appropriate patient populations and disease indications for clinical trials.

This guide will now explore the most probable target classes for this compound based on extensive data from analogous structures.

Predicted Therapeutic Areas and Potential Molecular Targets

Based on the extensive library of bioactive pyrazole derivatives, we can logically infer the most promising therapeutic targets for this compound.

Anti-inflammatory and Analgesic Targets

Inflammation is a hallmark therapeutic area for pyrazole-based drugs. The structural features of the compound suggest a high probability of interaction with key enzymes in the inflammatory cascade.

-

Cyclooxygenase (COX) Enzymes: Pyrazole-containing drugs like Celecoxib are potent and selective inhibitors of COX-2, a key enzyme in the synthesis of prostaglandins that mediate pain and inflammation.[5] Similarly, the older drug Phenylbutazone acts on prostaglandin H synthase.[3] It is highly probable that this compound could exhibit inhibitory activity against COX-2.

-

p38 MAP Kinase: The p38 MAP kinase signaling pathway is a critical regulator of inflammatory responses. 5-aminopyrazole derivatives have been specifically identified as effective inhibitors of p38α MAP kinase, making them strong candidates for treating inflammatory disorders.[1][6]

Caption: Potential inhibition of COX enzymes in the arachidonic acid pathway.

Anticancer Targets

The pyrazole scaffold is prevalent in modern oncology, targeting the dysregulated signaling pathways that drive cancer cell proliferation and survival.

-

Protein Kinases: Kinase inhibition is the most prominent anticancer mechanism for pyrazole derivatives.[5] Docking studies and enzymatic assays have confirmed that aminopyrazoles can target a wide range of kinases crucial for tumor growth.[1]

-